molecular formula C15H12O4 B1171685 SodiumEthylate CAS No. 1141-52-6

SodiumEthylate

Cat. No.: B1171685
CAS No.: 1141-52-6
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Description

Sodium ethylate (C₂H₅ONa), also known as sodium ethoxide, is a white-to-yellowish hygroscopic powder or solution in ethanol. It is a strong alkaline compound widely used in organic synthesis, particularly as a catalyst or base in esterification, transesterification, and condensation reactions . Its commercial production involves reacting sodium hydroxide or metallic sodium with ethanol, with the latter method yielding higher purity . Sodium ethylate decomposes in air and water, forming sodium hydroxide and ethanol, and requires careful handling due to its explosive and toxic nature .

Properties

CAS No.

1141-52-6

Molecular Formula

C15H12O4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium ethylate can be prepared by reacting sodium metal with ethanol. The reaction is highly exothermic and must be carried out under an inert atmosphere to prevent the formation of unwanted by-products.

[ \text{2C₂H₅OH + 2Na} \rightarrow \text{2C₂H₅ONa + H₂} ]

Industrial Production Methods: In industrial settings, sodium ethylate is typically produced by dissolving sodium metal in anhydrous ethanol. The reaction is conducted in a controlled environment to ensure the purity and quality of the final product. The resulting solution is then evaporated to obtain solid sodium ethylate.

Types of Reactions:

    Oxidation: Sodium ethylate can undergo oxidation reactions, forming sodium acetate and ethanol.

    Reduction: It can act as a reducing agent in certain organic reactions.

    Substitution: Sodium ethylate is commonly used in nucleophilic substitution reactions, where it acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Oxygen or air, elevated temperatures.

    Reduction: Hydrogen gas, metal catalysts.

    Substitution: Alkyl halides, aprotic solvents.

Major Products Formed:

    Oxidation: Sodium acetate, ethanol.

    Reduction: Various reduced organic compounds.

    Substitution: Ethylated organic compounds.

Scientific Research Applications

Chemistry: Sodium ethylate is widely used as a base in organic synthesis, particularly in the formation of carbon-carbon bonds. It is also used in the preparation of esters and ethers.

Biology: In biological research, sodium ethylate is used to modify nucleic acids and proteins. It can also be used to study enzyme mechanisms and protein folding.

Medicine: Sodium ethylate has applications in the pharmaceutical industry, where it is used in the synthesis of various drugs and active pharmaceutical ingredients.

Industry: In industrial processes, sodium ethylate is used as a catalyst in the production of biodiesel and other biofuels. It is also used in the manufacture of polymers and other chemical intermediates.

Mechanism of Action

Sodium ethylate exerts its effects primarily through its strong basicity and nucleophilicity. It can deprotonate weak acids, forming alkoxides that can participate in various chemical reactions. The compound can also act as a nucleophile, attacking electrophilic centers in organic molecules.

Molecular Targets and Pathways:

    Deprotonation: Sodium ethylate deprotonates weak acids, forming alkoxides.

    Nucleophilic Attack: It attacks electrophilic centers, leading to substitution or elimination reactions.

Comparison with Similar Compounds

Comparison with Similar Alkali Metal Alkoxides

Sodium ethylate belongs to the alkali metal alkoxide family, which includes compounds like sodium methylate (methoxide) and potassium ethylate. Below is a detailed comparison:

Sodium Methylate (CH₃ONa)
  • Reactivity and Stability : Less hygroscopic and more stable than sodium ethylate, making it easier to handle in industrial settings .
  • Applications :
    • Chemical Synthesis : Catalyst in biodiesel production and vitamin synthesis (e.g., B1, A) .
    • Fragrances/Dyes : Preferred in reactions requiring milder conditions due to lower solubility in polar solvents .
  • Limitations: Produces methanol upon decomposition, which is more toxic than ethanol .

Research Findings :

  • In fat interesterification, sodium methylate and ethylate show comparable catalytic efficiency, but methylate yields slightly lower diglyceride by-products .
Potassium Ethylate (C₂H₅OK)
  • Reactivity : Higher basicity than sodium ethylate, leading to faster reaction kinetics. However, excessive reactivity can cause side reactions, such as surface bleeding in medical applications .
  • Applications :
    • Specialized Synthesis : Used in high-temperature esterifications where sodium ethylate is insufficiently reactive.
    • Pharmaceuticals : Effective in niche drug synthesis but requires stringent temperature control .
  • Market Presence : Less common than sodium derivatives due to higher production costs and handling challenges .
Sodium Butylate (C₄H₉ONa)
  • Solubility: Lower solubility in ethanol compared to ethylate, limiting its use in homogeneous catalysis .
  • Applications : Primarily in agricultural chemicals and long-chain ester synthesis .

Data Tables

Table 1: Physical and Chemical Properties
Compound Molecular Weight Solubility (in Ethanol) Decomposition Products Hygroscopicity
Sodium Ethylate 68.05 g/mol High NaOH + Ethanol High
Sodium Methylate 54.02 g/mol Moderate NaOH + Methanol Moderate
Potassium Ethylate 84.16 g/mol High KOH + Ethanol High

Research and Market Insights

  • Catalytic Efficiency : Sodium ethylate outperforms potassium derivatives in PLA synthesis, achieving isotacticity (Pm ~0.6) with binuclear indium complexes .
  • Market Trends : The sodium ethylate market is projected to grow at 4.2% CAGR (2023–2031), driven by pharmaceutical demand in Asia-Pacific . Key players include BASF, Evonik, and regional manufacturers in China .
  • Safety : Both sodium ethylate and methylate pose explosion risks, requiring inert storage conditions. Potassium derivatives demand additional safety protocols due to rapid exothermic reactions .

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